molecular formula C6H12O3S B578354 (1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)methanol CAS No. 1243250-12-5

(1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)methanol

Cat. No.: B578354
CAS No.: 1243250-12-5
M. Wt: 164.219
InChI Key: MSVZGMLAPLYHOQ-UHFFFAOYSA-N
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Description

(1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)methanol: is an organic compound with the molecular formula C6H12O3S. It is characterized by the presence of a tetrahydrothiopyran ring with a methanol group attached to the third carbon and a sulfone group at the first position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)methanol typically involves the oxidation of tetrahydrothiopyran derivatives. One common method is the oxidation of tetrahydrothiopyran-3-methanol using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is carried out in an appropriate solvent, often under reflux, to ensure complete conversion to the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the compound efficiently .

Chemical Reactions Analysis

Types of Reactions: (1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, (1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)methanol is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions .

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. Its derivatives are explored for their antimicrobial and anticancer activities .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of (1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The sulfone group can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Uniqueness: (1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)methanol is unique due to the presence of both a sulfone and a hydroxyl group. This combination imparts distinct chemical properties, making it versatile for various applications in research and industry .

Properties

IUPAC Name

(1,1-dioxothian-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3S/c7-4-6-2-1-3-10(8,9)5-6/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSVZGMLAPLYHOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CS(=O)(=O)C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1243250-12-5
Record name 3-(hydroxymethyl)-1lambda6-thiane-1,1-dione
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